

Application Notes and Protocols for Solid-Phase Synthesis of Enterobactin Analogs

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Compound of Interest

Compound Name: *Enterobactin*

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This document provides a detailed protocol for the solid-phase synthesis of **enterobactin** analogs, drawing from established methodologies. The described approach offers a versatile platform for the creation of diverse catecholamide-based siderophore analogs for applications in iron transport studies, drug delivery, and the development of novel antimicrobial agents.

Introduction

Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, is a high-affinity siderophore utilized by many Gram-negative bacteria for iron acquisition.[1][2] This iron uptake pathway presents an attractive target for the development of "Trojan horse" strategies, where synthetic analogs of **enterobactin** are conjugated to antimicrobial agents to facilitate their entry into bacterial cells.[1][3] Solid-phase synthesis offers a robust and efficient method for the preparation of **enterobactin** analogs, allowing for systematic structural modifications to probe structure-activity relationships.[4]

This protocol details the solid-phase synthesis of two minimal **enterobactin** analogs, a monomeric and a dimeric catecholamide, based on the work of Zamora et al.[1] The methodology employs a 2-chlorotrityl polystyrene resin and utilizes Fmoc and Alloc protecting groups for orthogonal control of the synthetic route.

Experimental Protocols

The following protocols describe the step-by-step procedure for the solid-phase synthesis of a monomeric (Analog 1) and a dimeric (Analog 2) **enterobactin** analog.

Materials and Reagents

Table 1: Key Reagents and Materials

Reagent/Material	Supplier/Grade	Notes
2-Chlorotriyl polystyrene resin	SPPS Grade	Loading capacity typically 1.0-1.6 mmol/g.
Fmoc-Dap(Alloc)-OH	Peptide Synthesis Grade	N- α -Fmoc-N- β -Alloc-L-2,3-diaminopropionic acid.
2,3-Bis(benzyloxy)benzoic acid	Synthesis Grade	Catechol protecting group precursor.
N,N-Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	
4-Methylpiperidine	Synthesis Grade	For Fmoc deprotection.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh ₃) ₄)	Synthesis Grade	For Alloc deprotection.
Phenylsilane (PhSiH ₃)	Synthesis Grade	Scavenger for Alloc deprotection.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)	Peptide Synthesis Grade	Coupling reagent.
Dichloromethane (DCM)	Anhydrous	
N,N-Dimethylformamide (DMF)	Anhydrous	
Triisopropylsilane (TIPS)	Synthesis Grade	Scavenger for cleavage.
Trifluoroacetic acid (TFA)	Reagent Grade	
Acetonitrile (ACN)	HPLC Grade	
Water	HPLC Grade	

Synthesis of Monomeric Enterobactin Analog (Analog 1)

1. Resin Preparation and Immobilization of the First Amino Acid

- Swell 2-chlorotrityl polystyrene resin in anhydrous DCM for 20 minutes in a solid-phase synthesis vessel.
- Drain the DCM.
- Dissolve Fmoc-Dap(Alloc)-OH (1.2 equivalents relative to resin loading) and DIPEA (5 equivalents) in anhydrous DCM.
- Add the amino acid solution to the swollen resin and shake at room temperature for 2 hours.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times).

2. Fmoc Deprotection

- Add a 20% solution of 4-methylpiperidine in DMF to the resin.
- Shake for 20 minutes at room temperature.
- Drain the solution and repeat the 4-methylpiperidine treatment once more.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times).

3. Coupling of the Catechol Moiety

- In a separate flask, dissolve 2,3-bis(benzyloxy)benzoic acid (1.5 equivalents) and HBTU (2 equivalents) in DMF.
- Add DIPEA (5 equivalents) to the solution and allow it to pre-activate for 5 minutes.
- Add the activated catechol solution to the resin.
- Shake for 45 minutes at room temperature.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times).

4. Cleavage from Resin and Deprotection

- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of DCM:TIPS:TFA (95:2.5:2.5).
- Add the cleavage cocktail to the resin and shake for 1 hour at room temperature.[\[1\]](#)
- Collect the filtrate and concentrate it in vacuo.
- The crude product contains the Alloc and benzyl protecting groups. For final deprotection, proceed with hydrogenolysis.

5. Purification

- Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[\[1\]](#)
- Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.
- Monitor the elution at 220 nm and 316 nm (catechol absorbance).[\[1\]](#)
- Lyophilize the pure fractions to obtain the final product.

Synthesis of Dimeric Enterobactin Analog (Analog 2)

Steps 1-3 are identical to the synthesis of Analog 1.

4. Alloc Deprotection

- Swell the resin-bound protected monomer in anhydrous THF.
- In a separate vial, dissolve $\text{Pd}(\text{PPh}_3)_4$ (0.03 equivalents) in anhydrous THF.
- Add phenylsilane (2.9 equivalents) to the palladium catalyst solution.
- Add the catalyst solution to the resin suspension.

- Shake the reaction mixture at room temperature.
- Wash the resin sequentially with THF, DMF, and DCM.

5. Second Catechol Coupling

- Repeat the procedure described in Step 3 (Coupling of the Catechol Moiety) to couple a second 2,3-bis(benzyloxy)benzoic acid molecule to the deprotected amine.

6. Cleavage from Resin and Deprotection

- Follow the procedure described in Step 4 for the monomeric analog.

7. Purification

- Follow the procedure described in Step 5 for the monomeric analog. The dimeric analog was obtained in modest yields after purification.^[1]

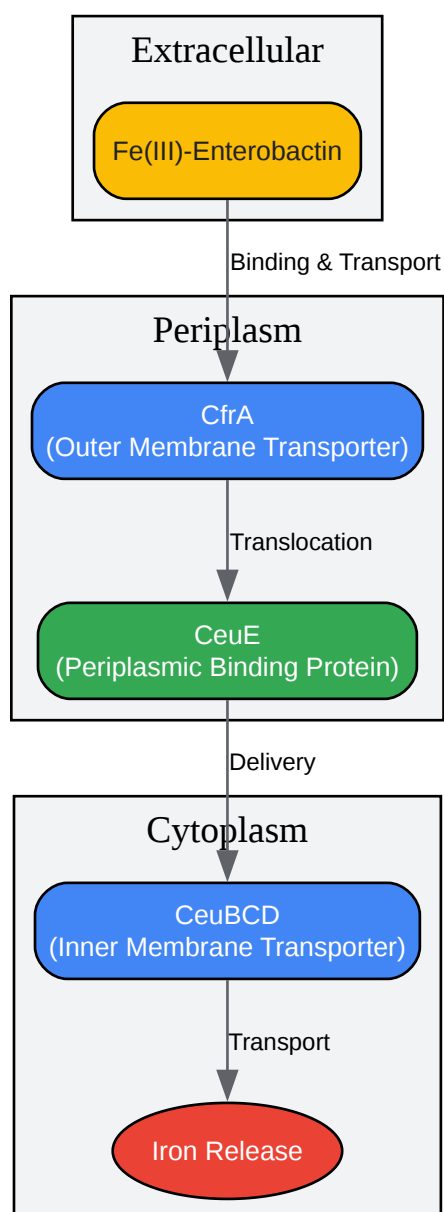
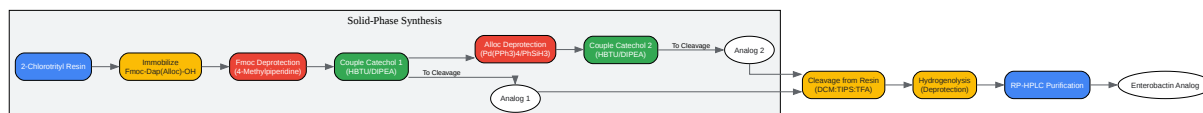
Data Presentation

Table 2: Reagent Quantities for Solid-Phase Synthesis of **Enterobactin** Analogs (Based on 2.0 g of 1.4 mmol/g resin)

Step	Reagent	Quantity	Molar Equivalents (relative to Fmoc-Dap(Alloc)-OH)
Immobilization	2-Chlorotrityl resin	2.0 g	-
Fmoc-Dap(Alloc)-OH	920 mg	1.0	
DIPEA	1.56 mL	4.45	
Fmoc Deprotection	4-Methylpiperidine/DMF (20%)	15 mL	-
Catechol Coupling	2,3-Bis(benzyloxy)benzoic acid	1.12 g	1.5
HBTU	1.70 g	2.0	
DIPEA	1.56 mL	4.45	
Alloc Deprotection	Pd(PPh ₃) ₄	6.6 mg	0.03
Phenylsilane (PhSiH ₃)	71.4 µL	2.9	
Cleavage	DCM:TIPS:TFA (95:2.5:2.5)	3.0 mL	-

Visualizations

Experimental Workflow



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